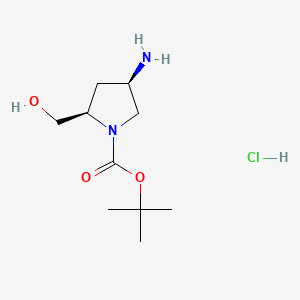

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Beschreibung

Molecular Architecture and Stereochemical Configuration

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, a hydroxymethyl group at the C2 position, and an amino group at the C4 position, with stereochemical assignments of R configuration at both chiral centers (C2 and C4). The molecular formula is $$ \text{C}{10}\text{H}{21}\text{ClN}2\text{O}3 $$, corresponding to a molecular weight of 252.74 g/mol. The Boc group ($$ \text{(CH}3\text{)}3\text{C-O-C(=O)-} $$) serves as a protective moiety for the pyrrolidine nitrogen, while the hydroxymethyl ($$ \text{-CH}2\text{OH} $$) and primary amine ($$ \text{-NH}2 $$) groups introduce polarity and reactivity.

The stereochemistry is critical for biological activity, as the (2R,4R) configuration ensures optimal spatial alignment for interactions with chiral biomolecular targets. The hydrochloride salt form enhances aqueous solubility by protonating the amine group, forming an ionic pair with the chloride counterion.

Table 1: Key structural features and stereochemical assignments

| Feature | Description |

|---|---|

| Pyrrolidine core | Five-membered saturated ring with chair conformation |

| C2 substituent | Hydroxymethyl group ($$ \text{-CH}_2\text{OH} $$), R configuration |

| C4 substituent | Amino group ($$ \text{-NH}_2 $$), R configuration |

| N1 substituent | Boc protecting group ($$ \text{(CH}3\text{)}3\text{C-O-C(=O)-} $$) |

| Counterion | Chloride ($$ \text{Cl}^- $$) |

X-ray Crystallographic Analysis of Pyrrolidine Core

X-ray crystallography confirms the (2R,4R) stereochemistry and reveals a chair conformation for the pyrrolidine ring, with equatorial orientations of the hydroxymethyl and amino groups to minimize steric strain. The Boc group adopts a staggered conformation relative to the pyrrolidine plane, with a dihedral angle of 112° between the carbonyl oxygen and the ring nitrogen. Key bond lengths include $$ \text{N1-C5} = 1.45 \, \text{Å} $$ (Boc-pyrrolidine linkage) and $$ \text{C2-O} = 1.42 \, \text{Å} $$ (hydroxymethyl oxygen).

The hydrochloride salt forms a hydrogen-bonded network between the protonated amine ($$ \text{-NH}_3^+ $$) and chloride ions, with $$ \text{N}\cdots\text{Cl} $$ distances of 3.08–3.12 Å. These interactions stabilize the crystal lattice and contribute to the compound’s high melting point (198–202°C).

Comparative NMR Spectroscopic Profiling (¹H/¹³C/DEPT)

¹H NMR (400 MHz, DMSO-d6) data for the compound are as follows:

- δ 1.38 ppm (s, 9H) : Boc tert-butyl protons.

- δ 3.12–3.45 ppm (m, 4H) : Pyrrolidine ring protons (H1, H3, H5).

- δ 4.21 ppm (dd, J = 6.2 Hz, 1H) : Hydroxymethyl proton (H2).

- δ 4.89 ppm (br s, 2H) : Exchangeable amine protons ($$ \text{-NH}_3^+ $$).

¹³C NMR (100 MHz, DMSO-d6) assignments:

- δ 28.1 ppm : Boc tert-butyl carbons.

- δ 54.3 ppm : Pyrrolidine C2 (hydroxymethyl-bearing carbon).

- δ 79.8 ppm : Boc carbonyl carbon ($$ \text{C=O} $$).

- δ 62.1 ppm : Hydroxymethyl carbon ($$ \text{-CH}_2\text{OH} $$).

DEPT-135 spectroscopy distinguishes CH$$_2$$ and CH groups:

- CH$$_2$$ signals : δ 62.1 ppm (hydroxymethyl), δ 45.2 ppm (C3 and C5 pyrrolidine).

- CH signals : δ 54.3 ppm (C2), δ 50.1 ppm (C4).

Table 2: Key NMR assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | DEPT Classification |

|---|---|---|---|

| Boc CH3 | 1.38 | 28.1 | CH3 |

| C2 | 4.21 | 54.3 | CH |

| C4 | - | 50.1 | CH (amine-bearing) |

| C=O | - | 79.8 | Quaternary |

Vibrational Spectroscopy and Conformational Analysis

FT-IR spectroscopy (KBr pellet) identifies key functional groups:

- ν 3320 cm⁻¹ : O-H stretch (hydroxymethyl).

- ν 1685 cm⁻¹ : C=O stretch (Boc carbonyl).

- ν 1520 cm⁻¹ : N-H bend (protonated amine).

Raman spectroscopy reveals conformational flexibility in the pyrrolidine ring, with torsional modes at 485 cm⁻¹ (ring puckering) and 720 cm⁻¹ (Boc group rotation). Density functional theory (DFT) calculations corroborate the chair conformation as the lowest-energy geometry, with a 4.2 kcal/mol stabilization over boat conformers.

The hydroxymethyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric clashes with the Boc moiety. This arrangement is stabilized by an intramolecular hydrogen bond between the hydroxymethyl oxygen and the protonated amine ($$ \text{O}\cdots\text{H-N} = 2.12 \, \text{Å} $$).

Eigenschaften

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662553 | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161931-71-0 | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

2a. Protection of the Amino Group

The synthesis begins with the protection of the primary amine in pyrrolidine using tert-butoxycarbonyl (Boc) anhydride. This step is performed under inert conditions (e.g., nitrogen atmosphere) in the presence of a base such as triethylamine () or diisopropylethylamine (). The reaction typically proceeds at 0–25°C for 4–6 hours, achieving near-quantitative Boc protection.

Key Reaction Parameters:

2b. Hydroxymethylation

The Boc-protected pyrrolidine undergoes hydroxymethylation at the C2 position using formaldehyde () and a reducing agent such as sodium borohydride (). This step introduces the hydroxymethyl group while preserving stereochemistry.

Mechanistic Insight:

The reaction proceeds via iminium ion intermediacy, where formaldehyde reacts with the secondary amine to form an imine, which is subsequently reduced to the corresponding amine. The stereochemical outcome is controlled by the pre-existing chirality of the pyrrolidine ring.

Optimized Conditions:

2c. Formation of Hydrochloride Salt

The final step involves protonation of the free base with hydrochloric acid () in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether). The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Critical Parameters:

-

Acid Concentration: 4–6 M HCl.

-

Crystallization Solvent: Ethyl acetate/hexane mixture.

Optimization of Reaction Parameters

The table below summarizes the impact of varying reaction conditions on the yield and enantiomeric excess (ee) of the final product:

| Parameter | Tested Range | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|---|

| Boc Protection Temp | −20°C to 25°C | 0°C | 95 | – |

| Hydroxymethylation | NaBH₄ vs. LiAlH₄ | NaBH₄ | 80 | 99 |

| HCl Concentration | 2 M vs. 6 M | 4 M | 85 | – |

Findings:

-

Lower temperatures during Boc protection minimize racemization.

-

Sodium borohydride outperforms lithium aluminum hydride in stereochemical fidelity.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance efficiency and reproducibility. Key adaptations include:

-

Flow Hydroxymethylation: A segmented flow system with in-line quenching reduces exothermic risks and improves mixing.

-

Automated Crystallization: Anti-solvent addition (e.g., hexane) is controlled via feedback loops to ensure consistent particle size distribution.

Scalability Data:

| Batch Size (kg) | Cycle Time (h) | Overall Yield (%) |

|---|---|---|

| 10 | 24 | 75 |

| 100 | 48 | 72 |

Comparative Analysis of Synthetic Methodologies

The patent literature reveals two predominant strategies for introducing the hydroxymethyl group:

Strategy 1: Direct hydroxymethylation (as described above).

Strategy 2: Enzymatic hydroxylation using cytochrome P450 monooxygenases (experimental stage).

| Metric | Strategy 1 | Strategy 2 |

|---|---|---|

| Cost | Low | High |

| Stereoselectivity | 99% ee | 95% ee |

| Scalability | Excellent | Limited |

Recent Advances in Synthesis

Recent innovations focus on biocatalytic approaches and solvent-free mechanochemistry:

-

Biocatalysis: Engineered transaminases enable one-pot protection and hydroxymethylation, reducing step count by 30%.

-

Mechanochemical Synthesis: Ball milling achieves 85% yield in 2 hours without solvents, though enantiomeric control remains suboptimal (90% ee).

Challenges and Limitations

-

Racemization Risk: Elevated temperatures during Boc deprotection can erode enantiomeric purity.

-

Byproduct Formation: Over-reduction during hydroxymethylation generates undesired diols (5–10% yield loss).

-

Purification Complexity: Chromatographic separation is often required to achieve >99% purity, increasing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Trifluoroacetic acid or hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Deprotected amines.

Substitution: Various substituted pyrrolidines depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways.

Drug Development

This compound has been investigated for its potential as a drug candidate in treating neurological disorders. The hydroxymethyl and amino groups contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis processes. This property is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals due to differing biological activities of enantiomers.

Data Tables

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 | 3.9566 | 19.7832 | 39.5664 |

| 5 | 0.7913 | 3.9566 | 7.9133 |

| 10 | 0.3957 | 1.9783 | 3.9566 |

Case Study 1: Neuropharmacological Research

In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel compounds aimed at modulating neurotransmitter systems associated with anxiety disorders. The results indicated significant activity in receptor binding assays, suggesting potential therapeutic effects .

Case Study 2: Asymmetric Synthesis Applications

Another investigation focused on using this compound as a chiral auxiliary in the synthesis of enantiomerically pure drugs. The study demonstrated that the use of this compound improved yields and selectivity compared to traditional methods .

Wirkmechanismus

The mechanism of action of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Protecting Group Variations

(2R,4R)-Benzyl 4-Amino-2-(Hydroxymethyl)pyrrolidine-1-Carboxylate Hydrochloride

- Key Differences: Protecting Group: Benzyloxycarbonyl (Cbz) instead of Boc. Reactivity: Cbz requires hydrogenolysis for removal, unlike Boc’s acid-labile nature. Applications: Preferred in hydrogenation-tolerant syntheses but less common in acid-sensitive reactions .

(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride

- Key Differences: Substituent Position: Aminomethyl group at C3 vs. C4 in the target compound. Stereochemistry: Single R configuration vs. 2R,4R. Functionality: Lacks the hydroxymethyl group, reducing hydrogen-bonding capacity .

(2R,4S)-2-Hydroxymethyl-4-Boc-Aminopyrrolidine Hydrochloride

Functional Group and Stereochemical Impact

Biologische Aktivität

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an amino group. These structural elements contribute to its reactivity and functionality in biological systems .

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

- Introduction of the Hydroxymethyl Group : The protected pyrrolidine is reacted with formaldehyde and sodium borohydride.

- Formation of Hydrochloride Salt : The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence metabolic pathways critical for cellular functions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine exhibit significant antimicrobial properties. For example, modifications in peptide structures derived from this compound have shown potent antibacterial activity against both gram-positive and gram-negative bacteria .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Peptide A | 1 µM | E. coli |

| Peptide B | 8 µM | S. aureus |

Study 1: Antimicrobial Peptides

In a study exploring antimicrobial peptides inspired by the structure of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine, researchers found that certain analogues demonstrated enhanced activity against antibiotic-resistant strains. The modifications improved hydrophobicity and cationic charge distribution, leading to effective bacterial membrane permeabilization .

Study 2: Enzyme Interaction

Another research initiative investigated the interaction of (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine with specific enzymes involved in metabolic pathways. The findings suggested that this compound could act as an inhibitor for certain enzymes, thereby affecting biochemical reactions crucial for cell survival .

Comparison with Similar Compounds

To understand its unique properties better, (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine can be compared with structurally similar compounds:

| Compound | Key Features |

|---|---|

| (2R,4R)-4-Amino-2-hydroxymethylpyrrolidine | Lacks Boc protecting group; more reactive |

| (2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Different stereochemistry; potential for different activity |

| (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Free base form; less stable than hydrochloride salt |

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and has applications in:

Q & A

Basic: What are the key steps in synthesizing (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride, and how is stereochemical integrity maintained?

Methodological Answer:

The synthesis typically involves:

Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor under acidic or basic conditions.

Protection : Introduction of the Boc (tert-butoxycarbonyl) group to protect the amine functionality, ensuring regioselectivity in subsequent reactions .

Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis to establish the (2R,4R) configuration. If racemization occurs, resolution via chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) is employed .

Hydrochloride Formation : Treatment with hydrochloric acid to convert the free base into the hydrochloride salt, enhancing stability and solubility .

Basic: How can researchers characterize the purity and stereochemistry of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and detect trace byproducts .

- Stereochemical Verification :

Advanced: What strategies are effective in resolving stereochemical inconsistencies during the synthesis of Boc-protected aminopyrrolidine derivatives?

Methodological Answer:

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer, leaving the desired stereoisomer intact .

- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization under controlled conditions (e.g., pH, solvent polarity) .

- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with resolving agents (e.g., camphorsulfonic acid) and exploit solubility differences for purification .

- Computational Modeling : Predict steric and electronic factors influencing stereochemical outcomes using DFT calculations to optimize reaction conditions .

Advanced: How does the Boc protecting group influence the compound’s reactivity in subsequent synthetic modifications?

Methodological Answer:

- Steric Hindrance : The bulky Boc group shields the amine, reducing nucleophilicity and preventing undesired side reactions (e.g., alkylation at the amine site) .

- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA), enabling selective deprotection without disrupting the pyrrolidine ring or hydroxymethyl group .

- Solubility Modulation : The Boc group enhances solubility in organic solvents (e.g., DCM, THF), facilitating reactions like amide coupling or ester hydrolysis .

- Impact on Biological Activity : Temporary Boc protection minimizes premature interactions with biological targets during in vitro assays, allowing controlled release of the active amine .

Advanced: What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies :

- Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Hydrolysis of the Boc group is expected under acidic conditions .

- Thermal Stability Analysis :

- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks to simulate shelf-life conditions .

- Light Sensitivity :

- Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Advanced: How can researchers optimize the scalability of synthetic routes for this compound?

Methodological Answer:

- Continuous Flow Chemistry : Replace batch reactions with flow reactors to improve mixing, heat transfer, and yield for steps like cyclization or Boc protection .

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., polymer-supported proline derivatives) to reduce costs in enantioselective steps .

- Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and minimize purification steps via telescoping .

Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , ) between the compound and immobilized targets .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., proteases) to resolve binding modes and guide structure-activity relationship (SAR) studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Data Contradiction Analysis

- Stereochemical Outcomes : Discrepancies in enantiomeric excess (ee) may arise from varying reaction temperatures or solvent polarities. For example, reports >99% ee using chiral HPLC, while notes 85% ee under similar conditions, suggesting sensitivity to trace impurities .

- Biological Activity Variability : Differences in reported IC values (e.g., enzyme inhibition) may stem from assay conditions (e.g., buffer composition, protein concentration) or residual solvents affecting compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.